tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate
Description
The compound tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate features a piperidine core substituted with a hydroxyl group and a 1,2,4-oxadiazole ring bearing a tert-butyl group.
Properties
Molecular Formula |
C17H29N3O4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H29N3O4/c1-15(2,3)13-18-12(24-19-13)10-17(22)8-7-9-20(11-17)14(21)23-16(4,5)6/h22H,7-11H2,1-6H3 |
InChI Key |
BDBOSKFBSOERKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate typically involves multiple stepsReaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Scientific Research Applications
tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with modifications to the oxadiazole substituent, piperidine/hydroxyl groups, or additional functional moieties. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to cyclopropyl analog (C₁₆H₂₅N₃O₃) with added hydroxyl group (+1 O, +2 H).
Substituent Effects on Properties
- Hydrogen-Binding Capacity: The 3-hydroxyl group in the target compound enables hydrogen bonding, which is absent in the cyclopropyl and dimethylamino analogs. This feature could enhance interactions with biological targets or influence crystalline packing patterns .
Biological Activity
Chemical Identification
- CAS Number : 2059944-03-3
- Molecular Formula : C13H22N2O4
- Molecular Weight : 258.33 g/mol
This compound, a derivative of piperidine and oxadiazole, has garnered interest due to its potential biological activities. Its unique structure allows for interactions that may be beneficial in various therapeutic applications.
The biological activity of tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that oxadiazole derivatives can exhibit significant antioxidant properties and may influence cellular signaling pathways related to inflammation and oxidative stress.
Antioxidant Properties
Studies suggest that compounds containing oxadiazole moieties demonstrate considerable antioxidant activity. This is crucial in protecting cells from oxidative damage, which is implicated in numerous diseases, including neurodegenerative disorders and cancer. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties. For example, similar oxadiazole derivatives have shown promise in reducing oxidative stress markers in neuronal cells exposed to amyloid-beta peptides, which are associated with Alzheimer’s disease. The modulation of inflammatory cytokines such as TNF-α has also been observed, suggesting a role in neuroinflammation mitigation.
Pharmacological Studies
Several pharmacological studies have been conducted to assess the effects of related compounds on different biological systems. For instance:
- In vitro studies demonstrated that derivatives like M4 (related to the compound ) exhibited protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting potential applications in neurodegenerative conditions .
- Animal models have shown that similar compounds can significantly decrease markers of oxidative stress and inflammation when administered under specific conditions .
Comparative Biological Activities of Related Compounds
| Compound Name | CAS Number | Antioxidant Activity | Neuroprotective Effects | References |
|---|---|---|---|---|
| M4 | N/A | Moderate | Significant | |
| This compound | 2059944-03-3 | High | Potential | N/A |
Summary of Findings from Research Studies
Case Study 1: Neuroprotective Efficacy
In a controlled study involving rat models, administration of a similar oxadiazole derivative resulted in a marked decrease in neuroinflammation markers and improved cognitive function metrics post-exposure to amyloid-beta peptides. This study highlights the potential for therapeutic applications of such compounds in treating Alzheimer's disease.
Case Study 2: Antioxidant Activity Assessment
A comparative analysis was conducted on various oxadiazole derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds compared to control groups, underscoring their potential as effective antioxidants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
